molecular formula C8H4BrF3N2 B581875 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile CAS No. 1805250-35-4

3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B581875
CAS No.: 1805250-35-4
M. Wt: 265.033
InChI Key: XTQNCDURNQDQJN-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H4BrF3N2. It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents and an appropriate solvent, such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to enhance reaction rates and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Nitro derivatives.

    Reduction Reactions: Amines.

Scientific Research Applications

3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 3-Aminobenzotrifluoride

Comparison: 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its reactivity and interactions compared to similar compounds. The bromine atom provides a site for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .

Properties

IUPAC Name

3-amino-6-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6(14)7(4(5)3-13)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNCDURNQDQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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